MAGE-3 is classified as a tumor-associated antigen and is part of the broader category of cancer/testis antigens. It is encoded by genes located on chromosome X and is predominantly expressed in testicular germ cells and various tumor cells. The expression of MAGE-3 in tumors but not in most normal tissues makes it a prime candidate for targeted immunotherapy approaches, particularly in the development of cancer vaccines .
The synthesis of MAGE-3 (113-121) can be achieved through solid-phase peptide synthesis, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The purity of synthesized peptides is typically verified using mass spectrometry to ensure that the desired product has been obtained without significant impurities .
In laboratory settings, synthetic peptides like MAGE-3 are often used in various assays to evaluate immune responses. For instance, they can be utilized in enzyme-linked immunosorbent assays (ELISA) or T cell activation assays where their ability to elicit an immune response can be assessed .
The molecular structure of MAGE-3 (113-121) consists of a linear sequence of amino acids with the sequence KVAELVHFL. This peptide is characterized by its specific binding affinity to the HLA-A*0201 molecule, which presents it on the surface of antigen-presenting cells. The three-dimensional structure of this complex can be studied using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how T cell receptors recognize this peptide-HLA complex .
Data regarding its molecular weight and other physicochemical properties are essential for understanding its behavior in biological systems. The molecular weight of MAGE-3 (113-121) is approximately 1,200 Da, which influences its solubility and interaction with other biological molecules.
MAGE-3 (113-121) participates in several biochemical reactions within the context of immune recognition. Upon presentation by HLA-A*0201 on antigen-presenting cells, it can bind to T cell receptors, leading to T cell activation. This process involves several steps:
The efficiency of this process can be influenced by factors such as peptide stability and affinity for the MHC molecule .
The mechanism by which MAGE-3 (113-121) exerts its effects involves several key processes:
Data from studies indicate that T cells targeting MAGE-3 can effectively kill tumor cells expressing this antigen, highlighting its potential as a target for immunotherapy .
MAGE-3 (113-121) exhibits several important physical and chemical properties:
These properties are critical for its application in therapeutic settings, where stability influences efficacy during storage and administration .
MAGE-3 (113-121) has significant applications in cancer research and therapy:
Research continues to explore innovative applications of MAGE-3 in various therapeutic contexts, particularly as part of personalized medicine strategies targeting specific tumor antigens .
MAGE-A3 belongs to the melanoma-associated antigen (MAGE) family of cancer-testis antigens (CTAs), characterized by restricted expression in immune-privileged germ cells and aberrant reactivation in diverse malignancies. This antigen exerts pro-tumorigenic functions by dysregulating critical cellular pathways:
Table 1: Oncogenic Functions of MAGE-A3 in Human Cancers
Cancer Type | Functional Role | Downstream Targets | Clinical Correlation |
---|---|---|---|
Cervical carcinoma | Proliferation ↑, Apoptosis ↓ | p21 ↓, Bcl-2 ↑ | Advanced stage, poor prognosis |
Hepatocellular carcinoma | Tumor stemness ↑, Metastasis ↑ | PI3K/AKT pathway ↑ | Reduced survival [6] |
Gastric cancer | Cell cycle progression | Cyclin D1 ↑, Bax ↓ | Chemoresistance [9] |
The MAGE-A3 peptide KVAELVHFL (residues 112–120, often cited as 113-121 in legacy nomenclature) is presented by the HLA-A*02:01 allele, enabling T-cell recognition:
Table 2: Key Residues in MAGE-A3112-120–HLA-A02:01 Interaction*
Peptide Position | Residue | Role in MHC Binding | Role in TCR Recognition |
---|---|---|---|
P1 | Lys (K) | Anchor | Low impact |
P2 | Val (V) | Anchor | Moderate impact |
P3 | Ala (A) | Secondary anchor | Critical (cross-reactivity) |
P8 | His (H) | Solvent-exposed | Critical |
P9 | Leu (L) | Anchor | Low impact |
Among CTAs, MAGE-A3112-120 exhibits distinct immunogenicity:
Table 3: Immune Response Profiles of MAGE Epitopes
Epitope | HLA Restriction | TCR Functional Avidity | Tumor Recognition Breadth |
---|---|---|---|
MAGE-A3112-120 | HLA-A*02:01 | High (EC50 ≤ 1 nM) | MAGE-A3, A6, A12 [1] |
MAGE-A3271-279 | HLA-A*02:01 | Moderate (EC50 ~ 10 nM) | MAGE-A3 only [1] |
NY-ESO-1157-165 | HLA-A*02:01 | High | NY-ESO-1+ tumors |
Consensus MAGE-A vaccine | Multiple HLAs | Broadly high | ≥6 MAGE-A isoforms [7] |
Cross-reactivity shapes efficacy and toxicity profiles of MAGE-A3112-120-directed therapies:
Table 4: Cross-Reactive Peptides Recognized by MAGE-A3112-120-Specific TCRs
Peptide Source | Sequence | Residue Divergence | Functional Recognition | Biological Consequence |
---|---|---|---|---|
MAGE-A3 | KVAELVHFL | None (reference) | Yes (EC50 = 0.2 nM) | Tumor lysis [1] |
MAGE-A12 | KVAELVHFLL | Added C-terminal Leu | Yes (EC50 = 0.1 nM) | Tumor lysis [1] |
MAGE-A2 | KVAELVHFQ | H8→Q | Weak | None |
EPS8L2 | KVVELVHFL | A3→V | Yes (EC50 = 10 nM) | Neuronal toxicity [3] |
Compound Names in Article:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: